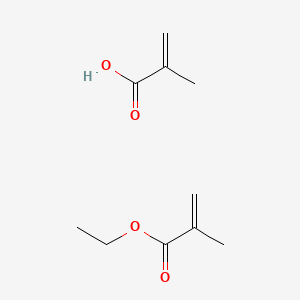
Ethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid are organic compounds commonly used in various chemical processes. Ethyl 2-methylprop-2-enoate is an ester, while 2-methylprop-2-enoic acid is a carboxylic acid. These compounds are known for their reactivity and versatility in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-methylprop-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
2-methylprop-2-enoic acid can be prepared by the oxidation of isobutylene using various oxidizing agents such as potassium permanganate or ozone. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid often involves large-scale esterification and oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired products.
化学反応の分析
Types of Reactions
Ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid undergo various chemical reactions, including:
Oxidation: Both compounds can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert these compounds into alcohols or other reduced forms.
Substitution: These compounds can participate in nucleophilic substitution reactions, where the ester or carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, ozone, and hydrogen peroxide. Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: Alcohols and other reduced derivatives are common products.
Substitution: The products depend on the nucleophile used, resulting in various substituted esters or acids.
科学的研究の応用
Ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid have numerous applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of polymers, resins, and other organic compounds.
Biology: They are utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: These compounds serve as building blocks for pharmaceuticals and drug delivery systems.
Industry: They are employed in the production of coatings, adhesives, and plasticizers due to their reactivity and versatility.
作用機序
The mechanism of action for ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid involves their ability to participate in various chemical reactions. The ester and carboxylic acid groups are reactive sites that can undergo nucleophilic attack, oxidation, or reduction. These reactions are facilitated by the presence of catalysts or specific reaction conditions, leading to the formation of new chemical bonds and products.
類似化合物との比較
Ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid can be compared with similar compounds such as:
Methyl 2-methylprop-2-enoate: Similar in structure but with a methyl group instead of an ethyl group.
Butyl 2-methylprop-2-enoate: Contains a butyl group, offering different reactivity and physical properties.
2-Propenoic acid: Lacks the methyl group, resulting in different chemical behavior.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications, highlighting the uniqueness of ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid in various chemical processes.
特性
CAS番号 |
28572-98-7 |
|---|---|
分子式 |
C10H16O4 |
分子量 |
200.23 g/mol |
IUPAC名 |
ethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C6H10O2.C4H6O2/c1-4-8-6(7)5(2)3;1-3(2)4(5)6/h2,4H2,1,3H3;1H2,2H3,(H,5,6) |
InChIキー |
SENKOTRUJLHKFM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C)C.CC(=C)C(=O)O |
関連するCAS |
28572-98-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


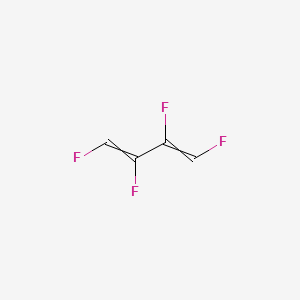


![6-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]chromen-2-one](/img/structure/B15343127.png)
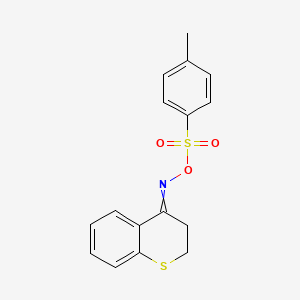
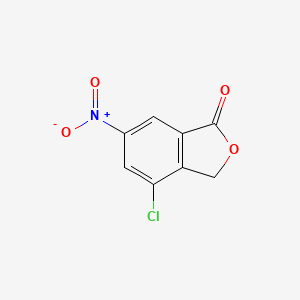
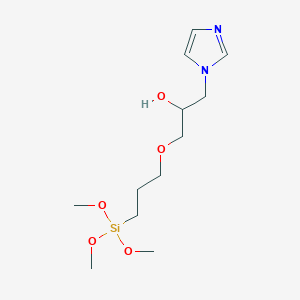
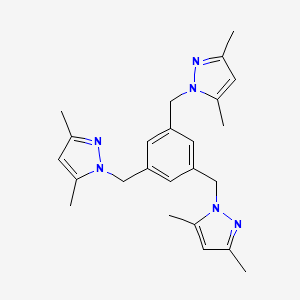
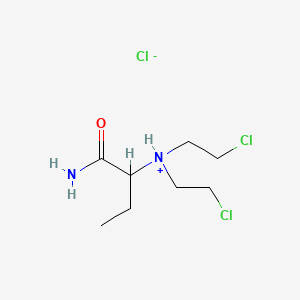
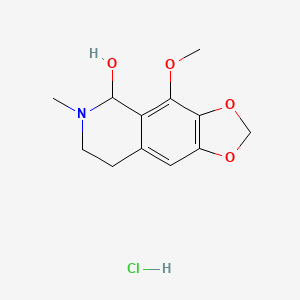
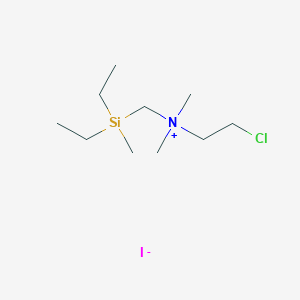
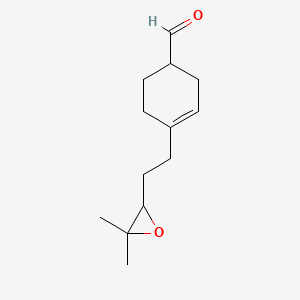
![N-[5-[[2-(2,5-Dioxo-1-pyrrolidinyl)ethyl]ethylamino]-2-[(4-nitrophenyl)azo]phenyl]acetamide](/img/structure/B15343202.png)
![[1,1'-Biphenyl]-2,3',5,5'-tetracarboxylic acid](/img/structure/B15343220.png)
